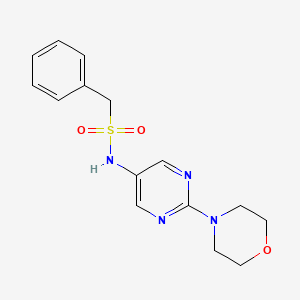

N-(2-morpholinopyrimidin-5-yl)-1-phenylmethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-morpholinopyrimidin-5-yl)picolinamide and N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine are heterocyclic compounds that contain a morpholine ring and a pyrimidine ring. These types of compounds are often used in the development of pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds often involves cyclization processes or domino reactions . For example, the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom often involves [3+3], [4+2], or [5+1] heterocyclization reactions .Molecular Structure Analysis

N-(2-morpholinopyrimidin-5-yl)picolinamide contains a total of 38 bonds, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 secondary amide (aromatic), 1 tertiary amine (aromatic), 1 ether (aliphatic), 1 Pyridine, and 1 Pyrimidine .Wissenschaftliche Forschungsanwendungen

Synthesis and Precursor Applications

- Synthesis of Pyrimidine Precursors : A study by Šterk et al. (2012) outlined an efficient synthetic approach for functionalized 5-methylpyrimidine derivatives. These compounds are crucial in the synthesis of rosuvastatin, a widely used statin, and the method reported does not require metal catalysis or cryogenic conditions, offering a simpler alternative to existing methodologies Šterk et al. (2012).

Medical Imaging and Disease Research

- Imaging in Parkinson's Disease : The synthesis of a PET imaging agent, HG-10-102-01, useful for imaging the LRRK2 enzyme in Parkinson's disease, was described by Wang et al. (2017). The compound was synthesized from 2,4,5-trichloropyrimide and showed high radiochemical purity and significant yield Wang et al. (2017).

Antimicrobial and Antibiotic Activity

- Antibiotic Activity Modulation : A study by Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various bacteria and fungi. The compound showed potential in reducing the minimum inhibitory concentration of amikacin against certain bacterial strains Oliveira et al. (2015).

Biological Interactions and Pharmacology

- Carbonic Anhydrase Inhibition : Supuran et al. (2013) reported the synthesis of sulfonamide inhibitors, including compounds with morpholino groups, which showed significant inhibition of carbonic anhydrase isoenzymes. These findings have implications in understanding the biological roles of these enzymes Supuran et al. (2013).

- Cancer Treatment Research : The paper by Certal et al. (2014) discussed the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. This research highlights the role of pyrimidinone indoline amides in cancer pharmacology Certal et al. (2014).

Chemical Synthesis and Reactions

- Cycloaddition Reactions : Minami et al. (1975) described cycloaddition reactions involving N-sulfinylsulfonamides, leading to amidine derivatives. This research contributes to the understanding of chemical reactions involving sulfonamides Minami et al. (1975).

Fluorescence and Binding Studies

- Fluorescence Binding Studies : Meng et al. (2012) synthesized p-hydroxycinnamic acid amides, including compounds with pyrimidinyl sulfamoyl groups, and investigated their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies Meng et al. (2012).

Wirkmechanismus

The mechanism of action of these types of compounds can also vary widely depending on their specific structures and the biological systems in which they are used. Pyrimidine derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, diuretic, antitumor, and anticancer activities .

Safety and Hazards

The safety and hazards of these types of compounds can also vary widely depending on their specific structures. For example, (2-Morpholinopyrimidin-5-yl)methanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-morpholin-4-ylpyrimidin-5-yl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c20-23(21,12-13-4-2-1-3-5-13)18-14-10-16-15(17-11-14)19-6-8-22-9-7-19/h1-5,10-11,18H,6-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNQUBZVKYPMOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide](/img/structure/B2410071.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)

![2-{[(Tert-butoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B2410077.png)

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410080.png)

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2410081.png)

![3H-Benzimidazol-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2410083.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)